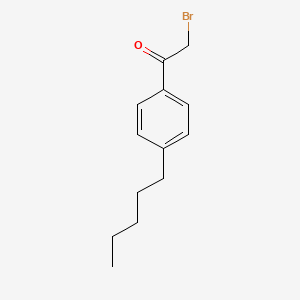

2-Bromo-1-(4-Pentylphenyl)Ethan-1-One

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

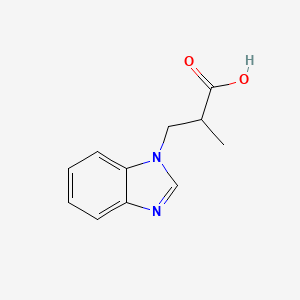

The compound 2-Bromo-1-(4-pentylphenyl)ethan-1-one is a brominated organic molecule that is structurally related to various other brominated compounds studied for their chemical properties and applications. While the specific compound is not directly discussed in the provided papers, these papers do offer insights into the behavior of brominated compounds in general, which can be extrapolated to understand the properties and potential reactions of 2-Bromo-1-(4-pentylphenyl)ethan-1-one.

Synthesis Analysis

The synthesis of brominated organic compounds can vary based on the desired substitution pattern and the starting materials. For instance, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone involves reactions with different reagents to yield thiazole derivatives, as well as other compounds through various reaction pathways . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone is achieved through halogen-exchange reactions, demonstrating the versatility of brominated compounds in synthetic chemistry . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(4-pentylphenyl)ethan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, with the potential for various isomeric forms. For example, the structure of Ethyl 4-Bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was elucidated using X-ray structure analysis, revealing its orthorhombic space group and molecular dimensions . This highlights the importance of structural analysis in understanding the properties of brominated compounds, which would also be relevant for 2-Bromo-1-(4-pentylphenyl)ethan-1-one.

Chemical Reactions Analysis

Brominated compounds can undergo a range of chemical reactions. The thermal decomposition of BTBPE, a brominated flame retardant, involves a 1,3-hydrogen shift and fission of C-C bonds, leading to the formation of various brominated products . The regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones shows the influence of brominating reagents and solvents on the position of bromine atom introduction . These studies suggest that 2-Bromo-1-(4-pentylphenyl)ethan-1-one could also participate in similar reactions, depending on the conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the mesomorphic properties of bromo and cyano substituted diarylethanes show how the presence of bromo or cyano groups and their positions affect the mesomorphic range and clearing point of these compounds . This indicates that the physical properties of 2-Bromo-1-(4-pentylphenyl)ethan-1-one would be influenced by its bromine substitution and the pentyl group attached to the phenyl ring.

Applications De Recherche Scientifique

1. Photo-Induced Carbonylation of Aryl Bromides

- Summary of Application: This research developed a photo-induced carbonylation of aryl bromides under transition metal-free conditions . The reaction shows good activity with alcohol and amine nucleophiles .

- Methods of Application: The model reaction used 1-(4-bromophenyl)ethan-1-one and methanol as the standard substrates at room temperature under CO (40 bar) atmosphere for 24 hours .

- Results or Outcomes: The research successfully demonstrated a new synthetic method under transition metal-free conditions .

2. Neuroprotective Effect in Alzheimer’s Disease

- Summary of Application: Dihydropyridine derivatives, which can be synthesized from “2-Bromo-1-(4-Pentylphenyl)Ethan-1-One”, have been found to modulate heat shock responses and have a neuroprotective effect in a transgenic mouse model of Alzheimer’s disease .

- Results or Outcomes: The research suggests that these derivatives could potentially be used in the treatment of Alzheimer’s disease .

3. Identification of Pyrolysis Products

- Summary of Application: The compound has been used in the identification of pyrolysis products .

- Methods of Application: The residue was taken up in N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)/toluene (1/1) and analyzed by GC-MS .

4. Laboratory Chemicals

- Summary of Application: “2-Bromo-1-(4-Pentylphenyl)Ethan-1-One” can be used as a laboratory chemical .

5. Food, Drug, Pesticide or Biocidal Product Use

- Summary of Application: “2-Bromo-1-(4-Pentylphenyl)Ethan-1-One” can potentially be used in the development of food products, drugs, pesticides, or biocidal products .

6. Synthesis of Dihydropyridine Derivatives

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-bromo-1-(4-pentylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYNDJWQMUOSJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379649 |

Source

|

| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |

CAS RN |

64328-68-3 |

Source

|

| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)